tert-Butyl 2-amino-4-bromo-5-methoxybenzoate
Description
tert-Butyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 2059972-23-3) is a halogenated aromatic ester with the molecular formula C₁₂H₁₆BrNO₃ and a molecular weight of 302.16 g/mol. Its structure features a benzoate backbone substituted with an amino group at position 2, a bromine atom at position 4, and a methoxy group at position 3. The tert-butyl ester group at the carboxyl position enhances steric bulk, influencing solubility and stability .
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-bromo-5-methoxybenzoate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)7-5-10(16-4)8(13)6-9(7)14/h5-6H,14H2,1-4H3 |
InChI Key |
RKXAQNSZMKWYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-bromo-5-methoxybenzoate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 2-amino-4-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy and amino groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the methoxy or amino groups.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-4-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-bromo-5-methoxybenzoate depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, while the bromine atom can participate in electrophilic substitution reactions. The methoxy group can influence the electronic properties of the aromatic ring, affecting the reactivity of the compound .
Comparison with Similar Compounds
Key Structural Attributes :
- Amino group (position 2): Activates the aromatic ring for electrophilic substitution.
- Bromine (position 4) : A heavy halogen with moderate leaving-group ability, useful in cross-coupling reactions.
- Methoxy group (position 5) : Electron-donating, directing electrophiles to specific ring positions.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with halogenated benzoate esters, particularly those with amino and alkoxy substituents. Key analogues include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Ester Group |
|---|---|---|---|---|
| tert-Butyl 2-amino-4-bromo-5-methoxybenzoate | C₁₂H₁₆BrNO₃ | 302.16 | 2-NH₂, 4-Br, 5-OCH₃ | tert-Butyl |
| Methyl 2-amino-5-bromo-4-methoxybenzoate | C₉H₁₀BrNO₃ | 260.09 | 2-NH₂, 5-Br, 4-OCH₃ | Methyl |
| Methyl 2-amino-5-chloro-4-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 2-NH₂, 5-Cl, 4-OCH₃ | Methyl |
Physicochemical Properties
- Solubility: The tert-butyl ester in the target compound reduces polarity, likely decreasing solubility in polar solvents (e.g., water) compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate). Bromine’s higher atomic weight vs.
Stability :
- The tert-butyl group offers steric hindrance, slowing hydrolysis under acidic/basic conditions relative to methyl esters.
- Methoxy groups enhance thermal stability via electron donation, common across all analogues .
Biological Activity
Tert-butyl 2-amino-4-bromo-5-methoxybenzoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group, an amino group at the second position, a bromine atom at the fourth position, and a methoxy group at the fifth position of the benzoate ring. This specific arrangement of functional groups influences its reactivity and biological profile.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Amino at position 2, bromo at position 4, methoxy at position 5 | Potential anti-inflammatory and anticancer activities |
| Tert-butyl 2-amino-4-methoxybenzoate | Lacks the bromo substituent | Different pharmacological profile |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This can lead to downstream effects such as altered signaling pathways.
- Cellular Membrane Interaction : It can interact with cellular membranes, affecting membrane properties and influencing cellular signaling processes.
- Pathway Modulation : By inhibiting or activating specific cellular pathways, it may induce changes in processes such as inflammation, cell proliferation, or apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related methoxybenzoyl compounds have shown their ability to inhibit tubulin polymerization, leading to cancer cell cycle arrest in the G(2)/M phase and subsequent apoptosis .
Anti-inflammatory Effects
The presence of the amino group suggests potential anti-inflammatory properties. Compounds with similar structures have been explored for their ability to modulate inflammatory responses in various biological systems.
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.
- In Vivo Efficacy : Animal models treated with related compounds have shown reduced tumor growth rates compared to control groups, reinforcing the anticancer potential of this class of compounds.
Research Findings
Recent research highlights the following findings regarding this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
